Ketoconazole is a synthetic antifungal agent belonging to the imidazole class. [, ] It is primarily known for its potent activity against various fungal species. Its role in scientific research extends beyond its antifungal properties, serving as a valuable tool for investigating various biological processes, particularly those involving cytochrome P450 enzymes. []
Synthesis Analysis
While the provided papers don't detail specific synthesis methods for Ketoconazole, they mention it as a “synthetic imidazole antifungal agent”. [, ] This indicates its production through chemical synthesis rather than natural extraction.
Molecular Structure Analysis
Ketoconazole's chemical reactions are primarily associated with its interaction with cytochrome P450 enzymes, particularly CYP3A4. [, , ] It acts as a potent inhibitor of these enzymes, affecting the metabolism of various drugs and other xenobiotics. [, , ]
Mechanism of Action
Ketoconazole exerts its antifungal activity by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. [, ] It specifically targets the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis. [, ] This inhibition disrupts fungal membrane integrity, leading to growth inhibition and cell death. [, ]
Physical and Chemical Properties Analysis
Ketoconazole is a white to slightly beige powder, practically insoluble in water. [] It dissolves readily in acidic solutions, highlighting the importance of gastric pH for its absorption. [, ] Its chemical structure contains both acidic and basic functional groups, making it an amphoteric molecule. []
Applications
In Vitro Antifungal Susceptibility Testing: It is used as a reference antifungal agent to assess the susceptibility of various fungal species to different antifungal drugs. [, , , ] This helps in understanding fungal resistance patterns and developing new antifungal strategies. [, , , ]
Drug Metabolism and Disposition Studies: Due to its potent inhibition of CYP3A4, Ketoconazole serves as a valuable tool for investigating the role of this enzyme in the metabolism of various drugs. [, , , ] It helps to identify potential drug-drug interactions and predict the metabolic fate of new drug candidates. [, , , ]
Model for CYP3A Inhibition: In preclinical studies, Ketoconazole is used to create a “CYP3A poor metabolizer” model, mimicking the scenario of reduced CYP3A activity in certain individuals. [, ] This helps to assess the impact of CYP3A inhibition on drug pharmacokinetics and potential adverse effects. [, ]
Investigation of P-Glycoprotein (P-gp) Interactions: Ketoconazole can inhibit P-gp, a membrane transporter involved in drug efflux. [] This property is utilized in research to study the role of P-gp in drug resistance, particularly in cancer cells. []
Studies on Cellular Processes: Ketoconazole has been shown to influence various cellular processes beyond its antifungal effects, including cell proliferation, cell cycle regulation, and apoptosis. [, , ] These findings have prompted further investigations into its potential applications in cancer research. [, ]
Future Directions
Understanding Resistance Mechanisms: As fungal resistance to Ketoconazole is a growing concern, further research is needed to unravel the underlying mechanisms and develop strategies to combat resistance. [, ]
Exploring Novel Therapeutic Applications: Beyond its established antifungal use, investigating Ketoconazole's potential in treating other diseases, such as cancer, is promising. [, ]
Developing Safer Derivatives: As Ketoconazole can have adverse effects, developing safer and more selective derivatives that retain its beneficial properties is crucial. []
Personalized Medicine Approaches: Understanding individual variations in Ketoconazole metabolism and response can lead to personalized medicine strategies for optimizing its use. []
Developing New CYP3A4 Inhibition Models: While Ketoconazole has been the gold standard for CYP3A4 inhibition studies, exploring alternative inhibitors with potentially fewer side effects is important for future research. []
Related Compounds
Clotrimazole
Compound Description: Clotrimazole, like ketoconazole, belongs to the azole class of antifungal agents. It functions by inhibiting cytochrome P450 enzymes, particularly those involved in ergosterol synthesis, which is crucial for fungal cell membrane integrity. []
Relevance: Clotrimazole shares a similar mechanism of action with ketoconazole, inhibiting cytochrome P450 enzymes, and exhibits comparable antiproliferative effects on HT29-S-B6 cells. [] This suggests a potential relationship between cytochrome P450 enzyme inhibition and the antiproliferative effects observed for both compounds.
Miconazole
Compound Description: Miconazole is another imidazole antifungal agent with a similar mechanism of action to ketoconazole, inhibiting ergosterol synthesis in fungi. []
Relevance: Although structurally similar to ketoconazole, miconazole demonstrated poor oral absorption compared to ketoconazole in a study involving healthy volunteers. [] This suggests that subtle structural differences between the two compounds can significantly impact their pharmacokinetic properties.
Fluconazole
Compound Description: Fluconazole is a triazole antifungal medication that inhibits the fungal enzyme cytochrome P450 14α-demethylase, ultimately disrupting ergosterol synthesis. It is effective in treating a wide range of fungal infections. [, ]
Relevance: While both ketoconazole and fluconazole exhibit antifungal activity, they differ in their salivary concentrations after a single oral dose. [] Fluconazole achieves higher salivary concentrations, potentially explaining its superior clinical efficacy in treating oropharyngeal-esophageal candidiasis compared to ketoconazole. []
Itraconazole
Compound Description: Itraconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This inhibition disrupts ergosterol synthesis, ultimately leading to fungal cell death. [, ]
Relevance: Like ketoconazole, itraconazole is a potent inhibitor of CYP3A isoforms. [] Following the regulatory restrictions on the use of ketoconazole in clinical drug interaction studies, itraconazole presents itself as a potential alternative for creating the “CYP3A poor metabolizer” scenario in research settings. []
Terfenadine
Compound Description: Terfenadine is a first-generation antihistamine that undergoes extensive first-pass metabolism by CYP3A, primarily in the liver and intestines. [] Its metabolism produces active metabolites, including fexofenadine.
Relevance: The “terfenadine affair” highlighted the significant drug-drug interaction potential between ketoconazole and drugs primarily metabolized by CYP3A. [] Ketoconazole’s potent CYP3A inhibition dramatically increases terfenadine plasma levels, leading to a risk of life-threatening ventricular arrhythmias. [, ] This interaction was pivotal in emphasizing the importance of drug interaction studies during drug development.
Midazolam
Relevance: Similar to terfenadine, midazolam is a substrate for CYP3A and experiences significantly increased systemic exposure when co-administered with ketoconazole. [] This interaction underscores the importance of identifying CYP3A substrates and the potential for clinically significant interactions with ketoconazole.
Triazolam
Relevance: Triazolam, as a CYP3A substrate, exhibits significantly increased systemic exposure when co-administered with ketoconazole due to the inhibition of its primary metabolic pathway. [] This highlights the potential for adverse effects and the need for dosage adjustments when combining triazolam with ketoconazole.
Ritonavir
Relevance: Similar to itraconazole, ritonavir emerges as a potential alternative to ketoconazole in clinical drug interaction studies, particularly for investigating the "CYP3A poor metabolizer" phenotype. []
Amphotericin B
Compound Description: Amphotericin B is a potent antifungal medication used for severe systemic fungal infections. It functions by binding to ergosterol in fungal cell membranes, leading to cell death. [, ]
Griseofulvin
Compound Description: Griseofulvin is an orally effective antifungal medication used to treat dermatophyte infections affecting the skin, hair, and nails. []
Relevance: In animal studies, ketoconazole demonstrated superior efficacy compared to griseofulvin in treating skin dermatophytosis. [] This finding highlighted ketoconazole’s potential as a more effective treatment option for certain fungal infections.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
3,3',5,5'-tetrachlorobiphenyl is a tetrachlorobiphenyl that is biphenyl in which both phenyl groups are substituted by chlorines at positions 3 and 5. It is a tetrachlorobiphenyl and a dichlorobenzene. Pcb-1248 is a viscous oily liquid. (NTP, 1992)
Hypoxia-inducible factor-1 (HIF-1) is a heterodimeric transcription factor composed of a HIF-1α subunit and HIF-1β subunit. The HIF-1α subunit is regulated by cellular oxygen levels and therefore plays an important role in maintaining cellular oxygen homeostasis. KC7F2 is an inhibitor of HIF-1α protein translation, but not transcription, that suppresses phosphorylation of two key regulators of protein synthesis, eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) and p70 S6 kinase (S6K). It inhibits hypoxia-induced expression of several HIF target genes, such as carbonic anhydrase IX, matrix metalloproteinase 2, enolase 1, and endothelin 1. KC7F2 is cytotoxic to a variety of cancer cell lines with an IC50 value of 15-25 µM. Novel Inhibitor of HIF-1alpha KC7F2 is a potent HIF-1 pathway inhibitor with potential anticancer activity. KC7F2 is cytotoxic to a variety of cancer cell lines with an IC50 value of 15-25 µM. KC7F2 markedly inhibited HIF-mediated transcription in cells derived from different tumor types, including glioma, breast, and prostate cancers, and exhibited enhanced cytotoxicity under hypoxia. KC7F2 prevented the activation of HIF-target genes such as carbonic anhydrase IX, matrix metalloproteinase 2 (MMP2), endothelin 1, and enolase 1. KC7F2 worked through the down-regulation of HIF-1alpha protein synthesis, an effect accompanied by the suppression of the phosphorylation of eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase, key regulators of HIF-1alpha protein synthesis.
KCG 1 is a keto-C-glycoside drug with antiproliferative and cytotoxic properties on tumor cells. KCG1, a powerful drug tested on epithelial derived neoplastic cells, was 25-125 times more cytostatic on epithelial cells than on lymphoma.
KCO-912 is an ATP-dependent K channel opener potentially for the treatment of asthma. It is a potent and selective opener of ATP-dependent potassium (K ATP) channels which suppresses airways hyperreactivity at doses devoid of cardiovascular effects.
KCC 07 is an MBD2 (Methyl-CpG-binding domain protein 2) inhibitor that prevents binding of MBD2 to methylated DNA and activates brain specific angiogenesis inhibitor 1 (BAI1)/p53 signaling.
KCC009 is a potent and selective Transglutaminase 2 Inhibitor. KCC009 exhibits potent radiosensitization effects in human lung cancer cells expressing wild-type or mutant p53 with different mechanisms. KCC009 disrupts fibronectin assembly in the extracellular matrix and sensitizes orthotopic glioblastomas to chemotherapy. KCC009 decreased DDC-induced liver enlargement without affecting MB formation or extent of liver injury. KCC-009 significantly attenuated the damaging effects of warfarin on arterial tissue.